
Bromoferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoferrocene, also known as 1-Bromoferrocene, is an organometallic compound with the molecular formula C10H9BrFe. It is a derivative of ferrocene, where one of the hydrogen atoms on the cyclopentadienyl ring is replaced by a bromine atom. This compound is known for its unique chemical properties and is widely used in various fields of scientific research .
Wirkmechanismus
Target of Action
Bromoferrocene is a type of organometallic compound, specifically a derivative of ferrocene It’s known that organometallic compounds like this compound often interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
It’s known that this compound can react with copper(i) chloride-pyridine complex in a second-order reaction . This suggests that this compound may interact with its targets through a similar mechanism, possibly involving electron transfer or coordination chemistry .
Biochemical Pathways
Organometallic compounds like this compound can potentially interfere with various biochemical pathways due to their ability to bind to different biological targets .
Pharmacokinetics
Like other organometallic compounds, the bioavailability of this compound would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It’s known that this compound is more reactive than bromobenzene in halogen-exchange reactions . This suggests that this compound could potentially cause significant changes in the cells it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, such as copper(I) chloride-pyridine complex, can affect the reactivity of this compound . Additionally, factors such as pH, temperature, and the presence of oxygen could potentially influence the stability and efficacy of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoferrocene can be synthesized through several methods. One common method involves the reaction of ferrocene with bromine in the presence of a solvent such as dichloromethane. This reaction typically proceeds at room temperature and results in the formation of this compound along with hydrogen bromide as a by-product .
Another method involves the use of stannylferrocenes as intermediates. In this approach, stannylferrocenes are reacted with bromine directly in dichloromethane to yield this compound. This method is advantageous as it allows for a self-indicating titration reaction, making it easier to monitor the progress of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bromoferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form ferricenium ions, which are useful intermediates in various chemical processes.
Coupling Reactions: It can also undergo coupling reactions with other organometallic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper(I) chloride, pyridine, and various oxidizing agents. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include chloroferrocene, ferricenium ions, and various coupled products depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bromoferrocene has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Bromoferrocene can be compared with other halogenated ferrocene derivatives, such as chloroferrocene and iodoferrocene. While all these compounds share similar structural features, this compound is unique due to its higher reactivity in certain substitution and coupling reactions. This makes it a valuable compound for the synthesis of more complex organometallic structures .
List of Similar Compounds
- Chloroferrocene
- Iodoferrocene
- Dithis compound
- Ethynylferrocene
- Acetylferrocene
Eigenschaften
CAS-Nummer |
1273-73-0 |
|---|---|
Molekularformel |
C10H9BrFe 10* |
Molekulargewicht |
264.93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


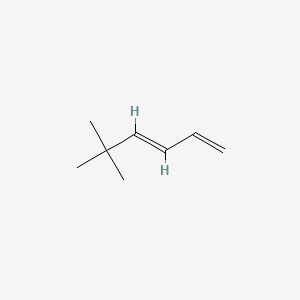
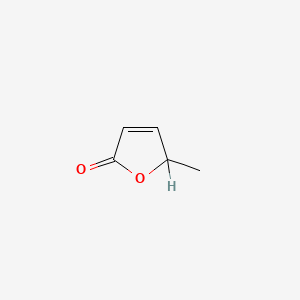
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)



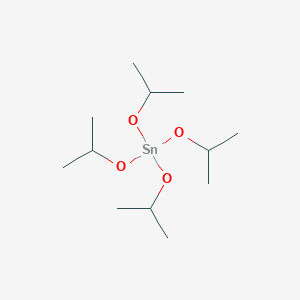
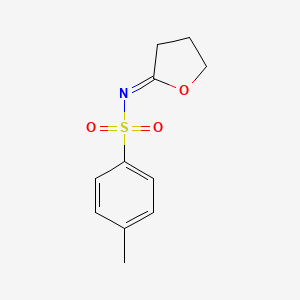
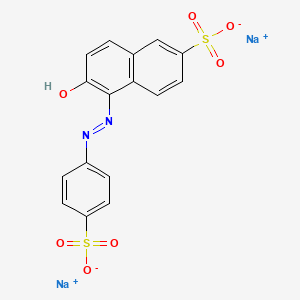
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)
